3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
CAS No.: 1173293-43-0
Cat. No.: VC3349189
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173293-43-0 |
|---|---|
| Molecular Formula | C13H11N3O4 |
| Molecular Weight | 273.24 g/mol |
| IUPAC Name | 3-[1-(4-cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C13H11N3O4/c14-7-8-1-3-9(4-2-8)16-12(19)10(15-13(16)20)5-6-11(17)18/h1-4,10H,5-6H2,(H,15,20)(H,17,18) |
| Standard InChI Key | OXUKJHIOKIXKSU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)N2C(=O)C(NC2=O)CCC(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C#N)N2C(=O)C(NC2=O)CCC(=O)O |
Introduction
Physical and Chemical Properties
3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid possesses distinct physical and chemical properties that define its behavior in various chemical environments. Understanding these properties is essential for researchers working with this compound in laboratory settings. Table 2.1 summarizes the key physicochemical parameters of this compound.
Table 2.1: Physical and Chemical Properties of 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
The compound contains several functional groups that contribute to its chemical reactivity. The carboxylic acid moiety (propanoic acid) provides acidic character with a predicted pKa of 4.37, suggesting it would be partially ionized at physiological pH. The cyano group (-CN) attached to the phenyl ring introduces polarity and potential for hydrogen bond acceptance, while the imidazolidinone ring system contains two carbonyl groups that can participate in hydrogen bonding as acceptors .
These structural features collectively determine the compound's solubility profile, which likely includes limited water solubility but improved dissolution in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, or acetonitrile. This property profile has implications for experimental design when working with this compound in both chemical and biological research contexts.
Structural Characterization
Molecular Structure Analysis
The molecular structure of 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid features several key structural elements that define its chemical identity. The core of the molecule is a 2,5-dioxoimidazolidin ring (a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups). This imidazolidinone scaffold is connected to a 4-cyanophenyl group at the N1 position and bears a propanoic acid side chain at the C4 position.
The presence of the 4-cyanophenyl group introduces an electron-withdrawing effect that influences the electronic distribution within the molecule. The cyano group (-C≡N) is linear and creates a region of partial negative charge due to the electronegative nitrogen, which can potentially engage in dipole-dipole interactions or serve as a hydrogen bond acceptor in chemical or biochemical systems .
The propanoic acid side chain extends from the imidazolidinone ring, providing a carboxylic acid functional group that can participate in acid-base chemistry, hydrogen bonding, and potentially form salt bridges with basic amino acid residues if the compound interacts with proteins.
Synthesis and Preparation Methods
Synthetic Challenges
Several synthetic challenges might be encountered during the preparation of 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid:
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Selective N-arylation of the imidazolidinone ring to introduce the 4-cyanophenyl group at the desired position
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Control of stereochemistry at the C4 position if stereoselectivity is required
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Protection/deprotection strategies to manage the reactivity of the carboxylic acid functionality
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Purification challenges due to the polar nature of the compound
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Potential side reactions involving the cyano group under certain reaction conditions
These challenges highlight the need for carefully optimized reaction conditions and purification protocols when synthesizing this compound for research purposes.
Applications in Research
Chemical Research Applications
Beyond potential biological applications, 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid may serve as:
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A building block for more complex molecules in synthetic organic chemistry
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A model compound for studying specific chemical reactions or interactions
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A precursor for the preparation of chemical libraries for high-throughput screening
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A reference standard for analytical method development
The presence of multiple functional groups (carboxylic acid, cyano group, imidazolidinone) makes this compound particularly versatile for diverse chemical research applications.
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds structurally related to 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid appear in the scientific literature, with variations in the substituents attached to the imidazolidinone core. Table 6.1 presents a comparative analysis of these structural analogues.
Table 6.1: Comparison of 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid with Related Compounds
This comparative analysis highlights the structural diversity within this chemical class and how relatively minor modifications to the core structure can lead to compounds with potentially different chemical and biological properties. For instance, the substitution of the electron-withdrawing cyano group with a methyl group (an electron-donating group) would significantly alter the electronic distribution within the molecule, potentially affecting its reactivity and biological interactions.
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